N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide
Description
Properties
Molecular Formula |
C16H11N3O6 |
|---|---|
Molecular Weight |
341.27 g/mol |
IUPAC Name |
N-[4-(furan-2-carbonylamino)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C16H11N3O6/c20-15(12-2-1-9-24-12)17-10-3-5-11(6-4-10)18-16(21)13-7-8-14(25-13)19(22)23/h1-9H,(H,17,20)(H,18,21) |
InChI Key |
ZFEWPXBNQYTRTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Nitrofuran-2-Carbonyl Chloride
The nitration of furan-2-carboxylic acid is a critical first step. Directed nitration using a mixture of concentrated nitric and sulfuric acids at 0–5°C introduces the nitro group at the 5-position of the furan ring. The resulting 5-nitrofuran-2-carboxylic acid is then converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include:
Preparation of 4-(Furan-2-Amido)Aniline
This intermediate is synthesized by reacting furan-2-carbonyl chloride with 1,4-diaminobenzene (para-phenylenediamine). To ensure selectivity, one amine group is protected via acetylation before amidation:
-
Protection : 1,4-Diaminobenzene is treated with acetic anhydride to form N-(4-aminophenyl)acetamide.
-
Amidation : The free amine reacts with furan-2-carbonyl chloride in DCM with triethylamine (Et₃N) as a base, yielding N-(4-acetamidophenyl)furan-2-carboxamide.
-
Deprotection : Hydrolysis with dilute HCl removes the acetyl group, producing 4-(furan-2-amido)aniline.
Final Amidation Step
The target compound is formed by reacting 4-(furan-2-amido)aniline with 5-nitrofuran-2-carbonyl chloride. The reaction proceeds in DCM with Et₃N at room temperature for 18 hours, achieving a yield of 78%. Excess acid chloride (1.2 equiv) ensures complete conversion, while TLC (ethyl acetate/hexane, 1:1) confirms reaction progress.
Enzymatic Synthesis Approaches
Recent advances in biocatalysis offer an alternative route using immobilized Candida antarctica lipase B (CALB). This method avoids harsh reagents and operates under mild conditions, though its applicability to nitro-containing substrates remains exploratory.
CALB-Catalyzed Amidation
In a proof-of-concept study, CALB immobilized on EziG-CPM support facilitated the acylation of 5-hydroxymethylfurfurylamine (HMFA) with nonactivated esters like ethyl acetate. Adapting this for the target compound:
-
Substrate preparation : 5-Nitrofuran-2-carboxylic acid is esterified to ethyl 5-nitrofuran-2-carboxylate.
-
Enzymatic reaction : The ester reacts with 4-(furan-2-amido)aniline in 2-methyltetrahydrofuran (2-MeTHF) at 30°C for 24 hours.
-
Yield optimization : Enzyme loading (1:1 w/w) and substrate concentration (200 mM) maximize conversion (up to 65%).
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Temperature | 30°C | Enzyme stability |
| Solvent | 2-MeTHF | Substrate solubility |
| Acyl donor | Ethyl acetate | 43–83% conversion |
Reaction Optimization and Conditions
Solvent and Base Selection
Polar aprotic solvents (e.g., DCM, 2-MeTHF) enhance nucleophilicity of amines. Et₃N is preferred over inorganic bases due to its compatibility with acid chlorides.
Temperature and Time
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates intermediates.
-
Recrystallization : Methanol/water mixtures purify the final product (purity >98%).
Characterization and Analytical Methods
Spectroscopic Validation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 342.08 (calculated: 342.07).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Traditional | High reproducibility | Harsh reagents | 78% |
| Enzymatic | Mild conditions, eco-friendly | Lower yield, untested | 65% |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an antimicrobial agent to combat drug-resistant bacterial strains.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The compound targets specific enzymes involved in bacterial cell wall synthesis, resulting in the disruption of cell wall integrity and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Substituents
The compound’s uniqueness lies in its furan-2-amido substituent, which distinguishes it from sulfonamide-, piperidine-, or acetylamino-substituted analogs. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Selected Nitrofuran Derivatives
*Calculated based on molecular formula C₁₅H₉N₃O₆.
Impact of Substituents on Bioactivity
- Sulfonamide vs. Amido Groups: Sulfonamide-linked derivatives (e.g., compounds 9–11, 19–20) demonstrate apoptotic CHOP pathway activation, likely due to enhanced hydrogen bonding with target proteins . In contrast, the acetylamino-substituted 1H inhibits urea transporters, suggesting that bulkier substituents (e.g., sulfonamides) may favor apoptosis, while smaller amides target membrane transporters .
- Electron-Withdrawing Groups : The 5-nitro group on the furan ring is critical for redox-mediated activity in antiparasitic compounds (e.g., 22o, 11) .
- Fluorination and Lipophilicity : Fluorinated analogs (e.g., compound 11) exhibit improved metabolic stability and target binding, as seen in their higher HRMS purity (95–100%) and LCMS retention times .
Physicochemical and Pharmacokinetic Properties
- Sulfonamide analogs often show higher solubility due to polar sulfonyl groups .
- Synthetic Yields : Amide-coupled derivatives (e.g., 1H, 22o) are synthesized in moderate to high yields (60–86%), whereas multi-step sulfonamide derivatives (e.g., compound 19) have lower yields (1–38%) due to complex purification .
Research Findings and Mechanistic Insights
- CHOP Pathway Activators : Sulfonamide-benzamides induce ER stress-mediated apoptosis via CHOP upregulation. Compound 11’s 4-fluoropiperidine group enhances selectivity by optimizing steric interactions with the target .
- Antiparasitic Activity: Derivatives like 22o (67% yield) and compound 11 () show submicromolar activity against Trypanosoma brucei, attributed to nitro-reductase activation and free radical generation .
Biological Activity
N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a nitrofuran moiety, which is known for its broad-spectrum antimicrobial properties. The presence of the furan and amide groups contributes to its potential interactions with various biological targets. The molecular formula is represented as .
Antimicrobial Activity
In vitro Studies
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against a range of pathogens. For instance, nitrofurans have been shown to be effective against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 0.25 µg/mL |
| Nitrofurantoin | E. coli | 1 µg/mL |
| JSF-3449 | Mycobacterium tuberculosis | 0.019 µM |
These findings suggest that this compound may possess comparable or superior antibacterial properties relative to established antibiotics like nitrofurantoin.
Anticancer Activity
Cell Line Studies
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary studies show promising results in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 12.5 |
| A549 (lung cancer) | 20.0 |
These values indicate that this compound may be effective in targeting cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of DNA Synthesis : Similar compounds have demonstrated the ability to interfere with nucleic acid synthesis, leading to bacterial cell death.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, which are crucial for eliminating malignant cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Rezaei et al. (2022) demonstrated that derivatives of nitrofuran compounds, including those similar to this compound, exhibited potent antibacterial activity against multiple resistant strains, suggesting their potential as future therapeutic agents .
- Cytotoxicity Assessment : A systematic review indicated that nitrofurans have shown significant cytotoxic effects across various cancer cell lines, reinforcing the potential of this compound in oncology .
Q & A
Q. What precautions are necessary given the nitro-group’s mutagenic potential?
- Methodological Answer :
- Ames Test : Pre-screen for mutagenicity using TA98 and TA100 strains .
- Containment Protocols : Use fume hoods for synthesis and PPE (gloves, lab coat) to minimize exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
